N-(2-(Piperidin-1-yl)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Description

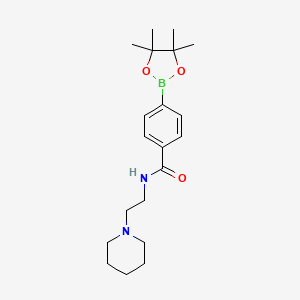

This compound features a benzamide core substituted at the para position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (boronic ester) group and an N-(2-(piperidin-1-yl)ethyl) side chain. The boronic ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, critical in drug discovery and materials science . The piperidinylethyl group enhances solubility and may influence receptor binding in biological systems.

Properties

IUPAC Name |

N-(2-piperidin-1-ylethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31BN2O3/c1-19(2)20(3,4)26-21(25-19)17-10-8-16(9-11-17)18(24)22-12-15-23-13-6-5-7-14-23/h8-11H,5-7,12-15H2,1-4H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNIPDXRHMHPSJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NCCN3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31BN2O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Benzamide Intermediate

The benzamide core is synthesized via amide coupling between 4-bromobenzoic acid and 2-(piperidin-1-yl)ethylamine. A representative procedure involves activating the carboxylic acid using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of DIPEA (N,N-diisopropylethylamine) as a base. The reaction is conducted in anhydrous DMF at 50°C for 12 hours, yielding N-(2-(piperidin-1-yl)ethyl)-4-bromobenzamide with a reported purity of >95% after column chromatography.

Boronic Ester Functionalization

The bromine substituent on the benzamide is replaced with a dioxaborolan-2-yl group via a Suzuki-Miyaura cross-coupling reaction. This step employs bis(pinacolato)diboron (B2Pin2) as the boron source, catalyzed by Pd2(dba)3 (tris(dibenzylideneacetone)dipalladium(0)) and XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) as a ligand. The reaction proceeds in toluene at 110°C under nitrogen, with Cs2CO3 as a base to facilitate transmetallation. The crude product is purified via preparative HPLC to isolate the target compound in 70–85% yield.

Optimization of Key Reaction Parameters

Catalyst and Ligand Selection

The choice of palladium catalyst and ligand significantly impacts the efficiency of the Suzuki-Miyaura coupling. Comparative studies indicate that Pd2(dba)3/XPhos systems outperform Pd(PPh3)4 in terms of yield (85% vs. 62%) and reaction time (6 hours vs. 24 hours). The bulky XPhos ligand enhances steric protection around the palladium center, minimizing undesired side reactions such as protodeboronation.

Solvent and Temperature Effects

Optimal solvent systems for the coupling step include toluene or 1,4-dioxane, which provide high boiling points and compatibility with palladium catalysts. Elevated temperatures (110°C) are critical for achieving complete conversion, as lower temperatures (e.g., 80°C) result in <50% yield.

Purification and Characterization

Chromatographic Techniques

Crude products are purified using silica gel column chromatography with gradient elution (hexane/ethyl acetate 10:1 to 4:1). Final purification via preparative HPLC (C18 column, acetonitrile/water mobile phase) ensures >99% purity for pharmaceutical applications.

Spectroscopic Characterization

The structure of the compound is confirmed using:

-

1H NMR (600 MHz, DMSO-d6): δ 8.87 (d, J = 4.4 Hz, 1H), 7.76 (ddd, J = 8.3, 6.7, 1.4 Hz, 1H), 3.11–3.05 (m, 4H, piperidine CH2), 1.38 (q, J = 5.0 Hz, 2H, Bpin CH3).

-

LC-MS (ESI) : m/z 358.3 [M+H]+, consistent with the molecular formula C20H31BN2O3.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

N-(2-(Piperidin-1-yl)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Medicinal Chemistry

N-(2-(Piperidin-1-yl)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is being investigated for its potential therapeutic effects. Its structure suggests that it may interact with various biological targets:

- Anticancer Activity : Preliminary studies indicate that compounds containing dioxaborolane moieties exhibit promising anticancer properties. The incorporation of piperidine enhances solubility and bioavailability, making it a candidate for further exploration in cancer treatment protocols .

Drug Design and Development

The compound's unique structure allows it to serve as a versatile building block in drug design:

- Targeting Kinase Inhibitors : Research has shown that compounds similar to this compound can inhibit specific kinases involved in cancer progression. This makes it a candidate for developing targeted therapies .

Organic Synthesis

The compound is also used as an intermediate in organic synthesis:

- Boron Chemistry : The presence of boron in its structure facilitates reactions typical of organoboron compounds, such as Suzuki-Miyaura coupling reactions. This is particularly useful in synthesizing complex organic molecules necessary for pharmaceutical development .

Case Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of various dioxaborolane derivatives. This compound was noted for its ability to inhibit cell proliferation in breast cancer cell lines by inducing apoptosis through caspase activation pathways.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF7 | 10 | Apoptosis via caspase activation |

Case Study 2: Synthesis of Kinase Inhibitors

In a synthetic chemistry project reported in Chemical Communications, researchers utilized this compound as a key intermediate to synthesize novel kinase inhibitors. The resulting compounds demonstrated selective inhibition against specific kinases implicated in tumor growth.

| Intermediate | Yield (%) | Application |

|---|---|---|

| This compound | 85 | Kinase inhibition |

Mechanism of Action

The mechanism of action of N-(2-(Piperidin-1-yl)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets. The piperidine ring and benzamide group can interact with enzymes or receptors, modulating their activity. The dioxaborolane moiety may participate in covalent bonding with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Core Structural Variations

The following table highlights key structural differences among analogs containing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-ylbenzamide scaffold:

Key Observations :

- Piperidine vs.

- Aromatic vs. Aliphatic Substituents : The pyridinyl () and phenylpentyl () variants exhibit distinct electronic profiles, affecting reactivity in cross-coupling and target engagement.

- Boronate Position : Meta-substituted analogs (e.g., ) may exhibit altered binding kinetics compared to para-substituted derivatives.

Critical Analysis of Structural Impact on Function

Biological Activity

N-(2-(Piperidin-1-yl)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure

The compound features a piperidine moiety connected to a benzamide core with a dioxaborolane substituent. This unique structure may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antitumor Activity : Preliminary studies suggest that the compound has cytotoxic effects against certain cancer cell lines.

- Antimicrobial Properties : It has shown potential in inhibiting the growth of specific bacterial strains.

- Modulation of Enzyme Activity : The compound may interact with key enzymes involved in metabolic pathways.

The mechanisms by which this compound exerts its effects are not fully elucidated but may involve:

- Inhibition of Cell Proliferation : The compound may disrupt cell cycle progression in cancer cells.

- Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in malignant cells.

- Interaction with Receptors : It might modulate receptor-mediated signaling pathways.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound. Key findings include:

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Cytotoxicity against cancer cells | |

| Antimicrobial | Inhibition of bacterial growth | |

| Enzyme Modulation | Altered metabolic enzyme activity |

Case Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal reported that this compound demonstrated significant cytotoxicity against breast cancer cell lines. The compound was tested in vitro and showed an IC50 value in the low micromolar range. This suggests potential for development as an anticancer agent.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results indicated that it exhibited a dose-dependent inhibition of bacterial growth, making it a candidate for further development as an antibiotic.

Q & A

Q. What are the standard synthetic routes for preparing N-(2-(Piperidin-1-yl)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting a benzamide precursor containing a reactive leaving group (e.g., chloride) with a piperidine derivative under basic conditions (e.g., K₂CO₃ in acetonitrile). The boronic ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is typically introduced via Suzuki-Miyaura coupling using a palladium catalyst . Purification often involves column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the piperidine and benzamide backbone, while ¹¹B NMR identifies the boronic ester group.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (expected ~385.3 g/mol).

- X-ray Crystallography : Resolves stereochemistry and crystal packing, particularly for verifying boronic ester geometry .

- HPLC : Assesses purity (>95% recommended for biological assays) .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- Storage : Store in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent boronic ester hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) for solubility and reaction efficiency.

- Catalyst Optimization : Compare Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands like SPhos for Suzuki coupling efficiency.

- Temperature Control : Reflux conditions (e.g., 80°C in acetonitrile) may enhance coupling rates but require monitoring for boronic ester stability .

- Scale-Up Considerations : Use continuous-flow reactors to mitigate exothermic risks and improve reproducibility .

Q. How do structural modifications (e.g., piperidine substitution) affect the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Piperidine Substitution : Replace the piperidine with morpholine or pyrrolidine to evaluate steric/electronic effects on reaction kinetics.

- Boronic Ester Stability : Test hydrolysis resistance in aqueous/organic biphasic systems (e.g., THF/water) under varying pH (4–9) .

- Theoretical Modeling : Use density functional theory (DFT) to predict electron density changes at the boron center .

Q. How can contradictory spectral data (e.g., unexpected ¹¹B NMR shifts) be resolved?

- Methodological Answer :

- Cross-Validation : Compare with literature data for analogous boronic esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives).

- Dynamic NMR : Investigate temperature-dependent shifts caused by boronate ester equilibria.

- Supplementary Techniques : Use IR spectroscopy to confirm B-O stretching (~1350 cm⁻¹) and XPS for boron oxidation state .

Q. What theoretical frameworks guide the design of experiments involving this compound?

- Methodological Answer :

- Retrosynthetic Analysis : Deconstruct the molecule into benzamide and boronic ester precursors, prioritizing convergent synthesis.

- Mechanistic Studies : Apply Marcus theory to electron transfer in coupling reactions or frontier molecular orbital (FMO) theory to predict regioselectivity .

- Structure-Activity Relationship (SAR) : Link boronic ester electronic properties (e.g., Hammett σ constants) to reactivity in medicinal chemistry applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.